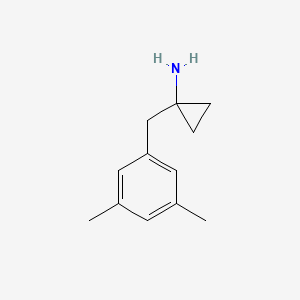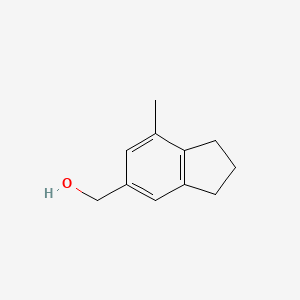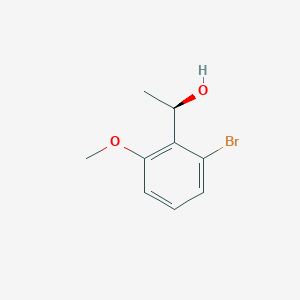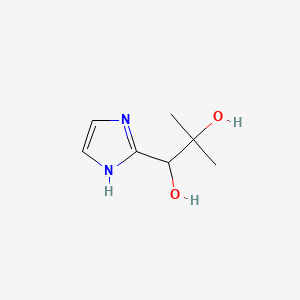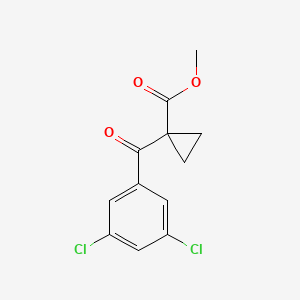
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is an organic compound with the molecular formula C12H16O It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol typically involves the reduction of the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient large-scale production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one.
Reduction: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine.
Substitution: 1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl chloride or bromide.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The compound’s unique structure enables it to interact with various biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)propan-2-one: The corresponding ketone, which can be synthesized through oxidation of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol.
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine: The corresponding amine, which can be synthesized through reduction of this compound.
1-(2,3-dihydro-1H-inden-5-yl)propan-2-yl chloride: The corresponding chloride, which can be synthesized through substitution of the hydroxyl group with chlorine.
Uniqueness
This compound is unique due to its specific structure, which combines the indan moiety with a propanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol |
InChI |
InChI=1S/C12H16O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
CZEIKBURJKEHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


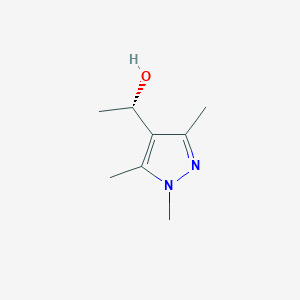

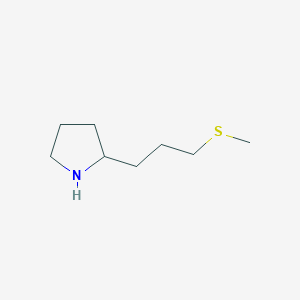
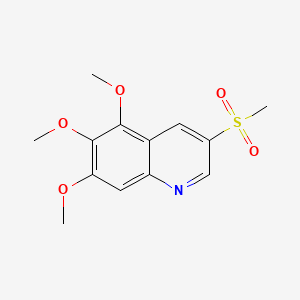


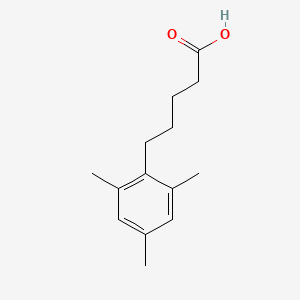
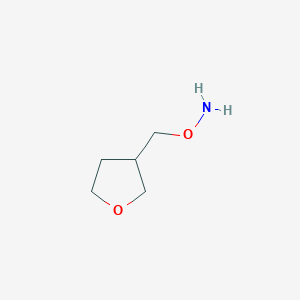
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
